molecular formula C30H31ClN4OS B2974518 N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride CAS No. 1216674-15-5

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride

Cat. No. B2974518
CAS RN: 1216674-15-5
M. Wt: 531.12
InChI Key: AYSHPGGMOPSBEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride is a useful research compound. Its molecular formula is C30H31ClN4OS and its molecular weight is 531.12. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Agents

Research has demonstrated the potential of quinoline and thiazole derivatives as antimicrobial agents. For instance, Desai et al. (2011) synthesized a series of compounds screened for in vitro antibacterial and antifungal activities, showing promise in combating various microbial strains, including Escherichia coli and Staphylococcus aureus (Desai, Dodiya, & Shihora, 2011). Another study by Desai et al. (2007) involved synthesizing new quinazoline compounds, further highlighting their antimicrobial potential (Desai, Shihora, & Moradia, 2007).

Spectrometry and Fragmentation Studies

Harvey (2000) explored the electrospray and collision-induced dissociation (CID) fragmentation spectra of N-linked glycans derivatized with various compounds, including 4-amino-N-(2-diethylaminoethyl)benzamide. This study provides insights into the analytical applications of similar compounds in understanding molecular structures and interactions (Harvey, 2000).

Catalytic Activities in Polymerization

Sun et al. (2010) reported on the synthesis of half-titanocene chlorides derived from quinoline and benzimidazole, which exhibit high catalytic activities toward ethylene polymerization. Such studies indicate the role of quinoline derivatives in catalysis and material science (Sun et al., 2010).

Anticancer and Analgesic Activities

Research into thiazole and quinoline derivatives has also shown promising results in terms of anticancer and analgesic properties. For example, Saad et al. (2011) synthesized pyrazoles and triazoles bearing a quinazoline moiety, which were screened for analgesic activity, indicating the potential therapeutic applications of these compounds (Saad, Osman, & Moustafa, 2011).

properties

IUPAC Name

N-[2-(diethylamino)ethyl]-N-(4-methyl-1,3-benzothiazol-2-yl)-2-phenylquinoline-4-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H30N4OS.ClH/c1-4-33(5-2)18-19-34(30-32-28-21(3)12-11-17-27(28)36-30)29(35)24-20-26(22-13-7-6-8-14-22)31-25-16-10-9-15-23(24)25;/h6-17,20H,4-5,18-19H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSHPGGMOPSBEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCN(C1=NC2=C(C=CC=C2S1)C)C(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CC=C5.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

531.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-(diethylamino)ethyl)-N-(4-methylbenzo[d]thiazol-2-yl)-2-phenylquinoline-4-carboxamide hydrochloride

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